Heptyl isovalerate

Volatility Fragrance Longevity Vapor Pressure

Heptyl isovalerate (CAS 56423-43-9, heptyl 3-methylbutanoate) is a fatty acid ester (C12H24O2; MW 200.32 g/mol) belonging to the isovalerate ester subclass. It is characterized as a colorless clear liquid with a fruity-woody-animal organoleptic profile, a boiling point of 231.9 °C at 760 mmHg, a density of 0.869 g/cm³, and an estimated logP of approximately 4.7, which distinguishes it from lower-molecular-weight ester analogs.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 56423-43-9
Cat. No. B1615463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl isovalerate
CAS56423-43-9
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)CC(C)C
InChIInChI=1S/C12H24O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h11H,4-10H2,1-3H3
InChIKeyNPBMPHKEFVCCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Isovalerate: Core Identity and Procurement-Relevant Physicochemical Profile


Heptyl isovalerate (CAS 56423-43-9, heptyl 3-methylbutanoate) is a fatty acid ester (C12H24O2; MW 200.32 g/mol) belonging to the isovalerate ester subclass [1]. It is characterized as a colorless clear liquid with a fruity-woody-animal organoleptic profile, a boiling point of 231.9 °C at 760 mmHg, a density of 0.869 g/cm³, and an estimated logP of approximately 4.7, which distinguishes it from lower-molecular-weight ester analogs [2].

Why Generic Ester Substitution Is Inadequate for Heptyl Isovalerate Procurement


Within the broad class of fruity esters, simple interchange is not feasible because heptyl isovalerate occupies a distinct physicochemical space defined by its C12 backbone and branched acid moiety [1]. Generic substitution with shorter-chain esters (e.g., ethyl isovalerate) dramatically increases volatility, shifting odor impact from a middle/base-note range to an immediate but fleeting top note, while substitution with straight-chain esters of similar carbon number (e.g., heptyl acetate or heptyl butyrate) alters both the olfactory character and lipophilicity [2]. These differences directly translate into quantifiable divergence in vapor pressure, boiling point, logP, and regulatory exposure thresholds, making indiscriminate replacement a risk to product performance and safety compliance.

Quantitative Differentiation Guide: Heptyl Isovalerate vs. Closest Analogs


Vapor Pressure: 100-Fold Lower Volatility vs. Ethyl Isovalerate

Heptyl isovalerate exhibits substantially lower volatility than short-chain isovalerate esters. Its estimated vapor pressure of 0.061 mmHg at 25 °C [1] is approximately two orders of magnitude lower than the extrapolated vapor pressure of ethyl isovalerate (estimated >4 mmHg), which is consistent with the known odor threshold for ethyl isovalerate of 0.000013 ppm in air [2]. This difference demonstrates that heptyl isovalerate evaporates far more slowly, providing a longer-lasting flavor/fragrance effect.

Volatility Fragrance Longevity Vapor Pressure Physicochemical Property

Boiling Point Elevation: 40 °C Higher Than Heptyl Acetate Ensures Thermal Stability in Processing

The boiling point of heptyl isovalerate (231.9 °C at 760 mmHg) is markedly higher than that of heptyl acetate (192 °C) [1] and measurably higher than heptyl butyrate (226 °C) [2]. This 40 °C elevation versus heptyl acetate provides a wider thermal processing window, reducing the risk of evaporative loss during manufacturing steps such as extrusion, spray-drying, or high-shear mixing.

Thermal Stability Processing Boiling Point Formulation

LogP-Driven Lipophilicity: 50–80% Higher Lipophilicity Than Heptyl Acetate or Ethyl Isovalerate

Heptyl isovalerate possesses an estimated logP of 4.705, substantially exceeding the logP of heptyl acetate (~2.8, est.) and ethyl isovalerate (~2.5, est.) [1]. This reflects its significantly greater lipophilicity due to the combined effect of a longer alkyl chain (heptyl) and a branched acyl group (isovaleryl), positioning it in a different partitioning regime.

Lipophilicity Membrane Partitioning LogP Formulation Science

Regulatory Safety Margin: EFSA-Evaluated with High TTC and No Safety Concern, Distinguishing from Non-Evaluated Heptyl Esters

Heptyl isovalerate carries an EFSA-evaluated status with 'No safety concern' as a flavoring substance, assigned to Structure Class I with a Threshold of Toxicological Concern (TTC) of 1800 μg/person/day [1][2]. In contrast, structurally similar heptyl esters such as heptyl acetate lack a specific JECFA FL-number and EFSA evaluation status, creating a regulatory data gap [3].

Regulatory Compliance Food Safety TTC Procurement Risk

Procurement-Relevant Application Scenarios for Heptyl Isovalerate


Long-Lasting Fruit/Woody Base Notes in Fine Fragrance and Personal Care

The combination of a low vapor pressure (0.061 mmHg) and high lipophilicity (logP 4.7) makes heptyl isovalerate an effective choice for middle-to-base note substantivity in perfumes and body-care formulations. Its slow evaporation profile ensures scent persistence on skin, while the logP promotes interaction with sebaceous lipids, extending release beyond that of shorter-chain esters such as ethyl isovalerate [1][2].

Thermally Robust Flavoring Agent for Baked Goods, Extruded Snacks, and Confectionery

With a boiling point of 231.9 °C, heptyl isovalerate demonstrates superior thermal stability compared to heptyl acetate (bp 192 °C), enabling its use in high-temperature processes such as baking, extrusion, or sugar boiling without excessive volatile loss [1][2]. This reduces the need for overage and ensures more predictable flavor delivery in finished goods.

Lipophilic Flavor Carrier in Fat-Continuous and Oil-Based Food Systems

The predicted logP of 4.705 indicates that heptyl isovalerate partitions preferentially into the lipid phase, making it particularly suitable for flavoring fat-continuous food matrices (e.g., chocolate, margarine, nut pastes), where more polar esters like ethyl isovalerate (logP ~2.5) may exhibit undesirable phase migration or rapid flavor fade [1].

Compliance-Ready Flavoring Ingredient for EU and Global Markets

The compound's EFSA-evaluated status, assigned FL number 09.392, and high TTC of 1800 μg/person/day provide a clear regulatory pathway for use in food flavorings [1][2]. This reduces procurement risk relative to non-evaluated heptyl esters (e.g., heptyl acetate), which lack specific safety evaluations and may require additional toxicological data for market authorization [3].

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